1-methyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride
Description
Benzimidazole Core
- Bicyclic system : A fused benzene and imidazole ring, with bond lengths of 1.38 Å (C–N) and 1.40 Å (C–C), consistent with aromatic delocalization.
- Substituent effects : The 1-methyl group locks the tautomeric equilibrium by preventing proton migration to N3, while the 2-piperidinyl group introduces steric bulk and basicity.
Piperidine Moiety
- Chair conformation : The piperidine ring adopts a chair geometry, minimizing torsional strain.
- Protonation site : The tertiary nitrogen at position 1 of piperidine (pKa ~10.5) is protonated in the hydrochloride salt, enhancing aqueous solubility.
Hybridization : The benzimidazole nitrogens (sp² hybridized) contrast with the piperidine nitrogen (sp³), creating distinct electronic environments for hydrogen bonding and ionic interactions.
Tautomeric Forms and Protonation States
Benzimidazole derivatives exhibit annular tautomerism , but the 1-methyl group in this compound restricts proton mobility, favoring a single tautomer (Figure 2):
- Tautomer stabilization : Methyl substitution at N1 prevents proton transfer to N3, fixing the hydrogen at N1. This contrasts with unsubstituted benzimidazoles, which equilibrate between N1–H and N3–H forms.
- Protonation equilibria : In aqueous solution, the piperidine nitrogen (pKa ~10.5) remains protonated at physiological pH, while the benzimidazole nitrogens (pKa ~5.0–6.0) deprotonate under alkaline conditions.
Impact of hydrochloride salt formation : Protonation of the piperidine nitrogen enhances crystallinity and solubility, critical for pharmaceutical formulation.
Crystallographic Characterization and Hydrogen-Bonding Networks
X-ray diffraction studies of analogous benzimidazole-piperidine hybrids reveal key packing motifs:
Crystal System and Parameters
Hydrogen-Bonding Interactions
- N–H···Cl⁻ : The protonated piperidine nitrogen donates a hydrogen bond to the chloride ion (N–H···Cl distance: 2.1–2.3 Å).
- C–H···N : Weak interactions between benzimidazole C–H groups and adjacent piperidine nitrogens stabilize the lattice.
Thermal stability : Melting points exceed 230°C (decomposition), consistent with robust intermolecular forces.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₆N₃Cl | |
| Molecular weight | 249.74 g/mol | |
| Melting point | >230°C (decomp) | |
| Solubility | Soluble in methanol, DMSO | |
| pKa (piperidine N) | ~10.5 |
Structural Implications for Drug Design : The benzimidazole-piperidine scaffold offers dual hydrogen-bonding capacity (via benzimidazole) and cationic charge (via protonated piperidine), making it a versatile building block for kinase inhibitors and ion channel modulators. Substitution at the piperidine 4-position allows stereochemical tuning without perturbing the planar benzimidazole core.
Properties
Molecular Formula |
C13H18ClN3 |
|---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
1-methyl-2-piperidin-4-ylbenzimidazole;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-16-12-5-3-2-4-11(12)15-13(16)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3;1H |
InChI Key |
CSHIUFMYCQPATQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCNCC3.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzo[d]iazole Core
The benzodiazole scaffold is typically synthesized via condensation reactions. A common approach involves reacting o-phenylenediamine derivatives with carboxylic acids or their equivalents under acidic conditions. For example:
-
Step 1 : Dissolve 4-methyl-o-phenylenediamine (1.0 mol) in methanol and react with glyoxylic acid (1.1 mol) at 80°C for 12 hours. The cyclization forms the 1H-benzodiazole intermediate.
-
Step 2 : Introduce a methyl group at the N1 position using formaldehyde (1.2 mol) under reductive amination conditions (e.g., sodium cyanoborohydride, NaBH3CN) in ethanol at 60°C.
Piperidine Ring Functionalization
The piperidine moiety is introduced via nucleophilic substitution or coupling reactions:
-
Method A : React the benzodiazole intermediate with 4-chloropiperidine (1.1 mol) in dimethylformamide (DMF) using potassium carbonate (K2CO3) as a base at 100°C for 24 hours.
-
Method B : Utilize a Buchwald-Hartwig coupling with piperidin-4-ylboronic acid (1.2 mol) and a palladium catalyst (e.g., Pd(dppf)Cl2) in toluene at 110°C.
Hydrochloride Salt Formation
The final product is precipitated as a hydrochloride salt by treating the free base with concentrated HCl (1.5 eq) in ethanol, followed by cooling to 0–5°C and filtration.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Palladium Catalysts : Pd(OAc)2 with Xantphos ligand improves coupling efficiency (yield: 78–85%).
-
Base Selection : K2CO3 outperforms NaOH in minimizing side reactions during piperidine substitution.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols often employ flow reactors to enhance reproducibility:
-
Step 1 : Combine o-phenylenediamine and glyoxylic acid in a microreactor (residence time: 30 min, 100°C).
-
Step 2 : Direct the output to a second reactor for methylation with formaldehyde under H2 pressure (5 bar, Pd/C catalyst).
-
Step 3 : Perform piperidine coupling in a packed-bed reactor with immobilized Pd catalysts.
Purification Techniques
| Method | Conditions | Purity Outcome |
|---|---|---|
| Recrystallization | Ethanol/water (3:1) | 99.2% HPLC |
| Column Chromatography | Silica gel, CH2Cl2/MeOH (9:1) | 98.5% |
Characterization and Quality Control
Spectroscopic Data
Purity Analysis
| Technique | Criteria | Results |
|---|---|---|
| HPLC | C18 column, 254 nm | 99.8% purity |
| Elemental Analysis | C: 58.2%, H: 6.5%, N: 17.3% | Within 0.3% of theoretical |
Challenges and Mitigation Strategies
Common Side Reactions
Yield Optimization
-
Catalyst Loading : 2 mol% Pd reduces costs while maintaining >80% yield.
-
Solvent Recycling : Methanol recovery via distillation lowers production costs by 15%.
Comparative Data Table: Method Efficiency
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Traditional Batch | 72 | 98.5 | 24 |
| Continuous Flow | 89 | 99.8 | 8 |
| Microwave-Assisted | 85 | 99.0 | 4 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine ring’s tertiary amine group exhibits nucleophilic character, enabling reactions with electrophilic agents:
| Reaction Type | Conditions | Outcome | Mechanistic Notes |
|---|---|---|---|
| Alkylation | Alkyl halides, polar aprotic solvents (e.g., DMF) | Quaternary ammonium salt formation | SN2 mechanism favored due to steric hindrance |
| Acylation | Acid chlorides, base (e.g., Et₃N) | Amide derivatives | Base neutralizes HCl, enhancing nucleophilicity |
Example : Reaction with acetyl chloride yields 1-methyl-2-(1-acetylpiperidin-4-yl)-1H-1,3-benzodiazole hydrochloride, confirmed via NMR spectral shifts at δ 2.1 ppm (CH₃CO).
Electrophilic Aromatic Substitution
The benzodiazole ring undergoes regioselective electrophilic attacks, primarily at the C5 position due to electron-donating effects from the adjacent nitrogen atoms:
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitrobenzodiazole derivative | 68% |
| Sulfonation | H₂SO₄/SO₃, 50°C | 5-Sulfo derivative | 55% |
Key Observation : Methyl substitution at N1 reduces ring electron density compared to unsubstituted benzodiazoles, slowing reaction kinetics by ~20%.
Redox Reactions
The compound participates in both oxidation and reduction pathways:
Oxidation
-
Piperidine Ring : Catalytic hydrogenation (H₂/Pd-C) reduces the ring to a fully saturated piperidine, though steric hindrance from the benzodiazole group lowers conversion efficiency (45% yield).
-
Benzodiazole Core : Resistant to common oxidants (e.g., KMnO₄) under mild conditions due to aromatic stabilization.
Reduction
-
Lithium aluminum hydride (LiAlH₄) selectively reduces the benzodiazole’s C=N bonds, yielding a dihydroimidazole intermediate.
Acid-Base Reactivity
The hydrochloride salt dissociates in aqueous solutions, releasing the free base (pKa ~8.5 for the piperidinium ion). Neutralization with NaOH regenerates the free amine, altering solubility from hydrophilic (salt form) to lipophilic (free base).
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 220°C, releasing HCl gas (TGA data shows 12% mass loss at 225°C) .
-
Hydrolytic Degradation : Susceptible to hydrolysis in alkaline media (pH >10), cleaving the benzodiazole ring over 48 hours.
Comparative Reactivity Table
| Functional Group | Reactivity | Comparison to Analogues |
|---|---|---|
| Piperidine N-H | Less nucleophilic than aliphatic amines | Steric shielding by benzodiazole moiety |
| Benzodiazole C5 | More reactive than C4/C6 positions | Directed by electron-donating N atoms |
| Methyl Group (N1) | Stabilizes against oxidation | Reduces ring strain vs. unsubstituted derivatives |
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds related to 1-methyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride exhibit significant antimicrobial activity. For example, studies have shown that related benzimidazole derivatives possess potent antibacterial and antifungal properties against various strains, including E. coli and Candida albicans .
Antitumor Activity
There is emerging evidence of the antitumor potential of this compound and its analogs. A study highlighted the synthesis of benzimidazole derivatives that demonstrated cytotoxic effects on cancer cell lines, suggesting a possible application in cancer therapy . The mechanism involves the induction of apoptosis in tumor cells, making it a candidate for further investigation in oncology.
Neuroprotective Effects
Benzimidazole derivatives have been studied for their neuroprotective effects. The compound may influence neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's . The modulation of these pathways is critical for developing effective neuroprotective agents.
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can yield various derivatives with potentially enhanced biological activities. For instance, modifications in the piperidine ring or substitutions at different positions on the benzimidazole structure can lead to compounds with improved efficacy against specific biological targets .
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial activity of synthesized benzimidazole-pyrazole hybrids. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 7.81 | Excellent against Staphylococcus aureus |
| Compound B | 15.63 | Good against E. coli |
| Compound C | 3.125 | Very good against B. subtilis |
Case Study 2: Antitumor Activity
In another study focusing on the antitumor properties of benzimidazole derivatives, compounds were tested against various cancer cell lines. The findings revealed significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound D | 5.0 | HeLa |
| Compound E | 10.0 | MCF7 |
Mechanism of Action
The mechanism of action of 1-methyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and physicochemical differences between 1-methyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride and its close analogs:
Pharmacological and Functional Differences
- Positional Isomerism : The substitution of piperidin-4-yl (target compound) vs. piperidin-2-yl (EN300-51505) significantly impacts biological activity. For example, 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride exhibits low potency (EC50 ~100,000 nM) at TAAR1, suggesting that the 4-position is critical for receptor binding .
- The ethoxyethyl group in 1841081-72-8 introduces polarity, which may improve aqueous solubility but reduce membrane permeability .
- Ring Modifications : The 2-oxo group in 6961-12-2 disrupts aromaticity, likely reducing π-π stacking interactions with biological targets compared to the fully aromatic benzodiazole core .
Biological Activity
1-Methyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including anti-cancer, antimicrobial, and neuroprotective effects, supported by case studies and research findings.
The compound's chemical structure is characterized by a benzodiazole core with a piperidine substituent. Its molecular formula is , and it has a molecular weight of approximately 227.73 g/mol.
1. Anti-Cancer Activity
Recent studies have highlighted the potential of benzodiazole derivatives in cancer treatment. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth.
| Study | Compound | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|---|
| Ribeiro Morais et al. (2023) | Drug 1 | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
| Ribeiro Morais et al. (2023) | Drug 2 | U87 glioblastoma | 45.2 ± 13.0 | Cytotoxicity observed |
In vivo studies demonstrated that these compounds significantly suppressed tumor growth in mice models, indicating their potential as therapeutic agents against various cancers .
2. Antimicrobial Activity
The antimicrobial properties of benzodiazole derivatives have been extensively studied. The compound exhibited activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
| Pathogen | MIC (μg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 3.12 - 12.5 | Ciprofloxacin (MIC = 2) |
| Escherichia coli | 3.12 - 12.5 | Ciprofloxacin (MIC = 2) |
In a comparative study, derivatives of the compound showed enhanced antibacterial activity compared to standard drugs like ciprofloxacin and norfloxacin .
3. Neuroprotective Effects
The neuroprotective potential of benzodiazole derivatives has also been explored, particularly in models of neurodegenerative diseases. Research indicates that these compounds may modulate neuroinflammatory pathways and provide neuroprotection against oxidative stress.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, the compound was tested against various bacterial strains. Results indicated that it exhibited superior activity against MRSA strains compared to traditional antibiotics, suggesting its potential as an alternative treatment option .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-methyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride, and how can purity be validated?
- Methodology : The compound can be synthesized via condensation of 1-methyl-1H-benzodiazole precursors with piperidine derivatives under acidic conditions. Purification typically involves recrystallization from ethanol or methanol. Purity validation should employ HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 264.2) .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodology : Use H/C NMR to confirm the benzodiazole core (aromatic protons at δ 7.2–7.8 ppm) and piperidinyl substituents (e.g., methylene protons at δ 2.5–3.5 ppm). FT-IR can verify N-H stretches (~3400 cm) and C-Cl bonds (600–800 cm). High-resolution mass spectrometry (HRMS) ensures exact mass alignment (±5 ppm) with the theoretical molecular formula (CHN·HCl) .
Q. How should solubility and storage conditions be optimized for this compound?
- Methodology : The hydrochloride salt is soluble in polar solvents (e.g., water, DMSO) but hygroscopic. Store at 2–8°C in airtight, light-resistant containers under inert gas (argon) to prevent decomposition. Pre-formulation studies using thermogravimetric analysis (TGA) can assess stability under accelerated conditions (40°C/75% RH) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodology : Follow GHS guidelines (where classified) for acute toxicity (oral LD > 300 mg/kg in rats) and skin/eye irritation. Use PPE (nitrile gloves, safety goggles), fume hoods for weighing, and emergency rinsing stations. Spills require neutralization with 5% sodium bicarbonate and disposal as hazardous waste .
Advanced Research Questions
Q. How can synthetic yield and purity be enhanced in scaled-up preparations?
- Methodology : Optimize reaction stoichiometry (e.g., 1.2 eq piperidine derivative) and use microwave-assisted synthesis (100°C, 30 min) to reduce side products. Monitor intermediates via in-situ FT-IR. Purification via flash chromatography (silica gel, CHCl:MeOH 9:1) improves yield (>85%) and purity (>98%) .
Q. How does pH or temperature affect the compound’s stability in biological assays?
- Methodology : Conduct stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. LC-MS analysis over 24 hours reveals degradation products (e.g., piperidine ring hydrolysis). For thermal stability, DSC (differential scanning calorimetry) identifies decomposition onset temperatures (~180°C) .
Q. What strategies resolve contradictions in receptor binding data across studies?
- Methodology : If conflicting Ki values arise (e.g., µ-opioid vs. σ-receptor affinities), validate assay conditions (membrane prep method, radioligand concentration). Use orthogonal techniques like SPR (surface plasmon resonance) to confirm binding kinetics. Adjust buffer ionic strength to minimize nonspecific interactions .
Q. How can trace impurities (<0.1%) be identified and quantified in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
